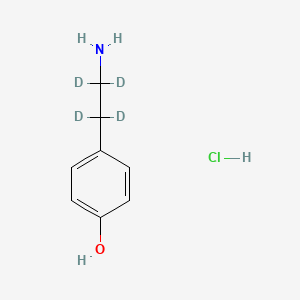
2,3-Epoxydecanal
Übersicht
Beschreibung
2,3-Epoxydecanal, also known as (2S,3R)-3-heptyloxirane-2-carbaldehyde, is a chemical compound . It is used in the flavoring industry .
Molecular Structure Analysis
The molecular formula of 2,3-Epoxydecanal is C10H18O2 . Its molecular weight is 170.25 . The stereochemistry is racemic .Physical And Chemical Properties Analysis
2,3-Epoxydecanal is a colorless to pale yellow clear liquid . It has a fatty citrus aroma . It is very slightly soluble in water and soluble in ethanol . Its boiling point is 92-93°C . The refractive index is 1.436-1.446 , and the specific gravity is 0.912-0.922 (20°C) .Wissenschaftliche Forschungsanwendungen
Baylis–Hillman Reaction
Chiral 2,3-epoxy aldehydes, including 2,3-epoxydecanal, are utilized as novel electrophiles in the Baylis–Hillman reaction with activated alkenes. This leads to the production of densely functionalized adducts in good yields and moderate to good diastereoselectivities (Krishna, Lopinti, & Kannan, 2004).
Tungsten-Catalyzed Ring Opening
2,3-Epoxy alcohols and 2,3-epoxy sulfonamides undergo a tungsten-catalyzed regioselective and stereospecific ring-opening reaction. This method is applicable to various epoxides with diverse N- and O-nucleophiles, yielding products in good to excellent yields and high regioselectivities (Wang & Yamamoto, 2014).
Photocatalyzed Epoxidation
1-Decene can be converted to 1,2-epoxydecane using UV-irradiated TiO2 powder. The reaction rate is affected by the addition of hydrogen peroxide, and the selectivity of 1,2-epoxydecane production is higher under visible light than under UV light (Ohno, Masaki, Hirayama, & Matsumura, 2001).
Borinic Acid Catalyzed Reactions
In the presence of a borinic acid-derived catalyst, 2,3-epoxy alcohols undergo couplings with acyl and sulfonyl chlorides. This transformation generates O-acylated or O-sulfonylated chlorohydrin diols with significant levels of regioselectivity for both the ring-opening and O-functionalization steps (Tanveer, Jarrah, & Taylor, 2015).
Aroma Properties
The aroma properties of a series of 2,3-epoxyalkanals, including 2,3-epoxydecanal, have been evaluated. These compounds have been found to possess diverse odor qualities, ranging from grassy to citrus-like or soapy, with odor thresholds in the range of 3-15 ng/L in air (Buettner & Schieberle, 2001).
Sharpless Asymmetric Epoxidation Applications
The synthesis and applications of chiral 2,3-epoxy alcohols containing unsaturated chains, prepared via Sharpless asymmetric epoxidation, are significant. These compounds are used as starting materials for the synthesis of complex targets, such as biologically active molecules (Riera & Moreno, 2010).
Lead(IV) Acetate Oxidative Ring-Opening
Treatment of 2,3-epoxy primary alcohols with lead(IV) acetate leads to α-acetoxy aldehydes or α-acetoxy ketones. This reaction provides a new route to optically active α-hydroxy carbonyl compounds (Alvarez-Manzaneda et al., 2011).
Epoxidation with Atmospheric Non-Equilibrium Oxygen Plasma
The epoxidation of 1-decene with atmospheric pressure glow plasma results in the formation of 1,2-epoxydecane and other products. The plasma oxidation suggests an attractive method for the partial oxidation of organic compounds (Suga & Sekiguchi, 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-heptyloxirane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-9-10(8-11)12-9/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYNCWQGQVRPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50907439 | |
| Record name | 3-Heptyloxirane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50907439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow clear liquid; fatty citrus aroma | |
| Record name | 2,3-Epoxydecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2125/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water, Soluble (in ethanol) | |
| Record name | 2,3-Epoxydecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2125/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.912-0.922 (20º) | |
| Record name | 2,3-Epoxydecanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2125/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2,3-Epoxydecanal | |
CAS RN |
102369-06-2, 1048958-35-5 | |
| Record name | 3-Heptyloxirane-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50907439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-heptyloxirane-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B563138.png)

![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/no-structure.png)

